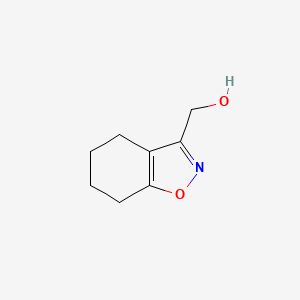

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a chemical that appears to be derived from tetrahydroindole structures. It is related to the class of compounds that can be synthesized from 4,5,6,7-tetrahydroindoles. These compounds are of interest due to their potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves a two-step process starting from 4,5,6,7-tetrahydroindoles. These indoles are coupled with aroyl(hetaroyl)bromoalkynes or ethyl bromopropynoate in the presence of potassium carbonate (K2CO3). The resulting (4,5,6,7-Tetrahydroindol-2-yl)alkynes then undergo a regioselective cyclization with hydroxylamine to form either 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles. The selectivity of the cyclization is controlled by the acidity of the reaction mixture, with acetic acid favoring the formation of 3-isomers and neutral conditions favoring the 5-isomers .

Molecular Structure Analysis

The molecular structure of the related isoxazole compounds is characterized by the presence of a tetrahydroindole fused to an isoxazole ring. The position of the isoxazole ring attachment, whether at the 3- or 5-position of the indole, is determined by the reaction conditions as mentioned above. The structure of these compounds is confirmed through various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse, including cross-coupling reactions, regioselective cyclizations, and various other organic transformations such as chlorination, Friedel-Crafts reactions, alkylation, Knoevenagel condensation, and reduction. These reactions are crucial for the construction of the complex molecular architecture of these compounds and for the introduction of various functional groups .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, boiling points, and stability under different conditions. The presence of the tetrahydroindole and isoxazole rings suggests that these compounds may exhibit interesting electronic and steric properties, which could influence their reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivatives

- Fluorine-Containing Derivatives : Khlebnicova et al. (2020) discussed an effective approach to synthesize novel 4-acylamino-4,5,6,7-tetrahydro-1,2-benzisoxazoles, including fluorine-containing derivatives. They demonstrated the synthesis of these derivatives with yields of 80–94% (Khlebnicova et al., 2020).

Pharmacological Properties

- GABA Uptake Inhibitors : Falch et al. (1999) explored the synthesis and pharmacology of enantiomers of exo-THPO and analogues, showing their potential as selective inhibitors of glial GABA uptake (Falch et al., 1999).

- Antiproliferative Agents : Prasad et al. (2009) synthesized 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents, with some showing potent activity against carcinoma cells (Prasad et al., 2009).

Antitumor Activity

- Thiazole Derivatives : Ostapiuk et al. (2017) synthesized new thiazole derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, demonstrating significant antitumor effects (Ostapiuk et al., 2017).

Reactions and Chemical Properties

- Reactions with Metal Carbonyls : Nitta et al. (1985) examined the reactions of 4,5-polymethylene-substituted 2-isoxazolines with metal carbonyls, leading to various compounds including those with 4,5,6,7-tetrahydro-1,2-benzisoxazole structure (Nitta et al., 1985).

Antitumor Properties of Derivatives

- Farnesyltransferase Inhibitors : Hunt et al. (2000) explored derivatives of 4,5,6,7-tetrahydro-1,2-benzisoxazole as potent farnesyltransferase inhibitors with promising antitumor activity, leading to clinical trials (Hunt et al., 2000).

Agricultural Applications

- Paddy Field Herbicides : Hwang et al. (2005) synthesized derivatives of 4,5,6,7-tetrahydro-2H-indazole, showing potent herbicidal activity against annual weeds in rice fields (Hwang et al., 2005).

Antioxidant Properties

- Antioxidant Activity : Polo et al. (2016) reported on the synthesis and antioxidant properties of tetrahydroindazole derivatives, including those with 4,5,6,7-tetrahydro-2H-indazole structure (Polo et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCPJLLNKCLRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629706 |

Source

|

| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893638-91-0 |

Source

|

| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)

![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)